1-(Quinolin-6-YL)ethanamine
Overview
Description
1-(Quinolin-6-YL)ethanamine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to an ethanamine group, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-6-YL)ethanamine can be synthesized through several methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the reduction of quinoline-6-carboxaldehyde with an amine source, followed by purification steps to isolate the final product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-6-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1-(Quinolin-6-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-(Quinolin-6-YL)ethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell replication. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the ethanamine group.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness: 1-(Quinolin-6-YL)ethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its ethanamine group allows for additional functionalization and interaction with biological targets, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
1-quinolin-6-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHJLBGHZOVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303746 | |
Record name | α-Methyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151506-20-6 | |
Record name | α-Methyl-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151506-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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